N-Demethylpromethazine, (R)-

Description

Structural Relationship to Promethazine and Phenothiazine Pharmacology

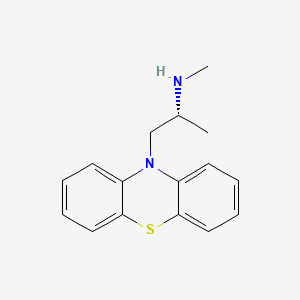

N-Demethylpromethazine shares a conserved phenothiazine backbone with promethazine but differs in the substitution pattern of its ethylamine side chain. The demethylation event removes one methyl group from the terminal nitrogen of promethazine’s N,N,α-trimethyl-10H-phenothiazine-10-ethanamine structure, resulting in an N,N-dimethyl configuration (Table 1). This modification reduces the compound’s molecular weight from 320.88 g/mol (promethazine hydrochloride) to 270.39 g/mol while preserving the tricyclic phenothiazine system responsible for π-π interactions with biological targets.

Table 1: Structural and Physicochemical Comparison of Promethazine and N-Demethylpromethazine (R)-Isomer

| Property | Promethazine Hydrochloride | N-Demethylpromethazine (R)-Isomer |

|---|---|---|

| Molecular Formula | C₁₇H₂₀N₂S·HCl | C₁₆H₁₈N₂S |

| Molecular Weight | 320.88 g/mol | 270.39 g/mol |

| Side Chain Structure | N,N,α-Trimethyl ethylamine | N,N-Dimethyl ethylamine |

| Phenothiazine Substitution | Unsubstituted at positions 2 and 10 | Unsubstituted at positions 2 and 10 |

| Chirality | Racemic mixture | Single (R)-enantiomer |

The phenothiazine core enables planar stacking with aromatic residues in histamine H₁ receptors and dopamine D₂ receptors, though N-demethylation likely modulates these interactions due to altered electron distribution at the terminal amine. Comparative molecular docking studies suggest that the (R)-configuration optimizes spatial alignment with the H₁ receptor’s hydrophobic pocket, potentially enhancing binding affinity relative to the (S)-enantiomer. However, in vivo evidence supporting this hypothesis remains limited.

Role as a Primary Metabolite in Promethazine Biotransformation

N-Demethylpromethazine is a principal oxidative metabolite of promethazine, formed via cytochrome P450 (CYP)-mediated N-demethylation predominantly in the liver. Pharmacokinetic studies in humans demonstrate that oral promethazine undergoes 75% first-pass metabolism, with N-demethylation accounting for approximately 40% of total metabolic clearance (Figure 1). The metabolite’s plasma concentration-time profile shows a delayed Tₘₐₓ compared to promethazine, peaking at 4–6 hours post-administration versus 2–3 hours for the parent drug.

Figure 1: Metabolic Pathway of Promethazine Highlighting N-Demethylation

Promethazine

│

├── CYP3A4/5 → N-Demethylpromethazine (R/S isomers)

│

└── FMO3 → Promethazine Sulphoxide

The (R)-isomer constitutes 50–60% of total N-demethylpromethazine in human plasma based on chiral chromatographic analyses, though interindividual variability exists due to polymorphisms in CYP2D6 and CYP3A4 enzymes. Unlike promethazine sulphoxide—a secondary metabolite with limited CNS penetration—N-demethylpromethazine retains blood-brain barrier permeability, suggesting potential contributions to promethazine’s prolonged sedative effects. In vitro microsomal assays show an 85% reduction in H₁ receptor binding affinity for N-demethylpromethazine compared to promethazine, indicating partial retention of antihistaminic activity.

Properties

CAS No. |

146565-76-6 |

|---|---|

Molecular Formula |

C16H18N2S |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(2R)-N-methyl-1-phenothiazin-10-ylpropan-2-amine |

InChI |

InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3/t12-/m1/s1 |

InChI Key |

IJOZCCILCJIHOA-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Chemical demethylation typically utilizes reagents such as iodine or bromine in combination with catalysts to selectively remove methyl groups from the nitrogen atom.

Steps in Chemical Demethylation

- Starting Material Preparation: Promethazine hydrochloride is dissolved in a solvent such as methanol or ethanol.

- Reagent Addition: A halogen-based reagent (e.g., iodine) is introduced to initiate the demethylation process.

- Reaction Monitoring: The reaction is conducted at temperatures ranging from 50–60°C and monitored using chromatographic techniques.

- Purification: The product is purified through recrystallization or column chromatography to isolate N-Demethylpromethazine.

Enzymatic Demethylation

Enzymatic Catalysis

Enzymatic methods involve the use of specific enzymes capable of cleaving methyl groups from nitrogen atoms in promethazine derivatives.

Advantages

- Higher specificity compared to chemical methods.

- Reduced risk of side reactions leading to unwanted by-products.

Purification Techniques

After synthesis, purification steps are essential to ensure the stereochemical integrity and purity of N-Demethylpromethazine, (R)-.

Recrystallization

- Solvent: Ethanol or acetone.

- Temperature: Controlled cooling to promote crystal formation.

Chromatography

- Column Chromatography: Utilizes silica gel as the stationary phase.

- High-Performance Liquid Chromatography (HPLC): Ensures high purity levels for pharmaceutical applications.

Data Table: Reaction Parameters

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Starting Material Prep | Promethazine HCl | Dissolve in methanol | Solution ready for reaction |

| Demethylation Reaction | Iodine/Bromine | 50–60°C | Removal of methyl group |

| Purification - Recrystallization | Ethanol/Acetone | Cooling | Crystalline N-Demethylpromethazine |

| Purification - Chromatography | Silica Gel/HPLC | Room temperature | High-purity compound |

Research Findings and Observations

Stability Studies

Studies on phenothiazine derivatives indicate that environmental factors such as light and temperature can affect stability during storage. Proper handling and storage conditions are critical for maintaining compound integrity.

Yield Optimization

Reaction yields are influenced by:

- Precise temperature control during demethylation.

- Use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-Demethylpromethazine, ®- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: N-Demethylpromethazine, ®- can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Introduction to N-Demethylpromethazine (R)

N-Demethylpromethazine (R) is a derivative of promethazine, a well-known first-generation antihistamine. This compound has garnered interest in various scientific fields due to its pharmacological properties. Understanding its applications requires a detailed exploration of its biochemical interactions, therapeutic uses, and potential for misuse.

Antihistaminic Activity

N-Demethylpromethazine (R) exhibits significant antihistaminic properties, making it useful in treating allergic reactions and conditions such as hay fever and urticaria. Its mechanism involves blocking H1 histamine receptors, which alleviates symptoms associated with allergic responses. Studies have shown that this compound maintains a high binding affinity to human serum albumin, influencing its pharmacokinetics and efficacy in clinical settings .

Sedative Effects

The sedative properties of N-Demethylpromethazine (R) are notable, particularly in the context of preoperative sedation and treatment of insomnia. Its ability to cross the blood-brain barrier allows it to exert central nervous system effects, providing sedation without significant respiratory depression when used at therapeutic doses .

Antiemetic Use

The compound is also utilized as an antiemetic, particularly in preventing nausea and vomiting associated with chemotherapy and postoperative recovery. Its efficacy in this area is attributed to its action on the chemoreceptor trigger zone in the central nervous system .

Potential for Misuse

Despite its therapeutic benefits, there is evidence suggesting that N-Demethylpromethazine (R) may be misused, particularly among adolescents seeking recreational effects when combined with other substances like codeine. This combination has been associated with serious health risks, including respiratory depression and overdose .

Binding Affinity Studies

Research involving high-performance affinity chromatography has demonstrated that N-Demethylpromethazine (R) binds effectively to plasma proteins, which can enhance its therapeutic effects but also increase the risk of drug interactions . The binding studies indicate a notable competition for binding sites with other drugs like codeine, emphasizing the need for caution in polypharmacy scenarios.

Clinical Trials

Clinical trials assessing the safety and efficacy of N-Demethylpromethazine (R) have highlighted its role in managing various conditions. For instance, one study focused on its use in treating insomnia showed promising results regarding sleep quality without significant side effects when administered at controlled dosages .

Network Pharmacology Insights

Recent analyses using network pharmacology approaches have revealed that N-Demethylpromethazine (R) may interact with multiple biological pathways, suggesting broader therapeutic potentials beyond antihistaminic activity. This includes potential applications in managing insulin resistance by modulating key signaling pathways involved in glucose metabolism .

Comparative Analysis of Applications

| Application | Mechanism of Action | Therapeutic Use | Potential Risks |

|---|---|---|---|

| Antihistaminic | H1 receptor blockade | Allergies | Sedation |

| Sedative | CNS depressant effects | Insomnia | Respiratory depression |

| Antiemetic | Action on chemoreceptor trigger zone | Chemotherapy-induced nausea | Overdose potential |

| Misuse | Euphoria when combined with opioids | Recreational | Serious health risks |

Mechanism of Action

N-Demethylpromethazine, ®- exerts its effects by interacting with various molecular targets, including histamine H1 receptors and muscarinic receptors. By blocking these receptors, it can inhibit the action of histamine and acetylcholine, leading to its antihistamine and anticholinergic effects. The compound also affects dopaminergic pathways, contributing to its sedative properties.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₆H₁₈N₂S·HCl

- Molecular Weight : 306.85 g/mol

- Purity : >95% (HPLC)

- Metabolic Role : Major urinary metabolite of promethazine, alongside sulfoxide derivatives .

Structural and Functional Comparison with Related Compounds

Promethazine (Parent Compound)

Structural Differences :

- Promethazine retains a dimethylamino group (N(CH₃)₂), whereas (R)-N-Demethylpromethazine has a methylamino group (NHCH₃) (Figure 1).

Pharmacokinetic Contrasts :

Pharmacological Activity :

Promethazine Sulfoxide Metabolites

Structural Comparison :

Functional Implications :

Isopromethazine Hydrochloride (EP Impurity C)

Structural Relationship :

- Isopromethazine is a positional isomer of promethazine, differing in the attachment of the side chain to the phenothiazine core .

Analytical Relevance :

- Both compounds are monitored as impurities in promethazine formulations, requiring HPLC with >95% purity standards .

Stereochemical Considerations

However, stereochemistry significantly impacts drug-receptor interactions. For example:

- By analogy, (R)-N-Demethylpromethazine may have unique binding affinities at H₁ or muscarinic receptors, though empirical data are lacking.

Metabolic Pathways and Excretion

Shared Pathways with Promethazine :

Phase I Metabolism: N-Demethylation: Catalyzed by CYP2D6/3A4, yielding N-Demethylpromethazine . Sulfoxidation: Mediated by flavin-containing monooxygenases (FMOs), producing sulfoxide derivatives .

Excretion :

Comparative Metabolic Stability :

- Promethazine’s branched side chain impedes rapid degradation, whereas (R)-N-Demethylpromethazine’s simplified structure may enhance clearance.

Analytical and Regulatory Considerations

Chromatographic Methods :

Regulatory Status :

- Classified as a "Warning" substance (H302: harmful if swallowed) under GHS guidelines .

Q & A

Q. What are the key synthetic steps for preparing (R)-N-Demethylpromethazine from ephedrine derivatives?

The synthesis involves three critical steps:

- Acylation : Reacting d- or l-ephedrine with acylating agents (e.g., ethyl formate, acetic anhydride, or benzoyl chloride) to form N-acylated intermediates. The choice of reagent depends on the target R group (H, methyl, or phenyl) .

- Deoxygenation : Treating the acylated intermediate with Raney Nickel catalyst in dichloromethane or chloroform under reflux to remove the benzylic hydroxyl group .

- Acid Hydrolysis : Cleaving the acyl group using hydrochloric acid to yield the final product, followed by purification via solvent extraction and basification . Key analytical tools include gas liquid chromatography (GLC) for purity assessment and polarimetry for enantiomeric confirmation .

Q. What solvents and catalysts are optimal for the deoxygenation step?

Dichloromethane or chloroform are preferred solvents due to their compatibility with Raney Nickel, which catalyzes the benzylic hydroxyl removal. Reflux conditions (typically 104–105°C) ensure complete reaction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in optical rotation data during synthesis?

Inconsistent optical rotation values may arise from:

- Impurities : Neutral impurities (e.g., unreacted starting materials) can skew measurements. Perform toluene extraction prior to basification to remove hydrophobic contaminants .

- Incomplete Hydrolysis : Prolong acid hydrolysis time (e.g., 10 hours) to ensure complete cleavage of the acyl group. Validate via thin-layer chromatography (TLC) or GLC .

- Catalyst Activity : Ensure Raney Nickel is freshly activated, as deactivated catalyst reduces deoxygenation efficiency, leading to byproducts .

Q. What strategies improve enantiomeric purity in the final product?

- Chiral Resolution : Use enantiomerically pure ephedrine (d- or l-) as the starting material to avoid racemization .

- Stereochemical Monitoring : Employ polarimetry ([α]D = +17.3° for methamphetamine derivatives) and chiral GLC columns to track optical activity during synthesis .

- Purification : Diisopropyl ether extraction followed by sodium sulfate drying minimizes polar impurities that could affect stereochemical integrity .

Q. How do acylating agents influence reaction efficiency and product stability?

- Ethyl Formate (R = H) : Yields N-formyl derivatives with faster reaction kinetics but requires careful pH control during hydrolysis to prevent decomposition .

- Acetic Anhydride (R = Methyl) : Produces thermally stable intermediates but may require higher catalyst loading for complete deoxygenation .

- Benzoyl Chloride (R = Phenyl) : Generates bulkier intermediates with slower reaction rates, necessitating extended reflux times .

Methodological Considerations

Q. What analytical techniques are critical for characterizing intermediates and final products?

- Gas Liquid Chromatography (GLC) : Quantifies purity (≥98% in optimized protocols) and identifies byproducts .

- Infrared Spectroscopy (IR) : Confirms functional group transformations (e.g., loss of hydroxyl peaks post-deoxygenation) .

- Polarimetry : Monitors enantiomeric excess, with deviations >1° indicating potential racemization or impurities .

Q. How can researchers troubleshoot low yields in the acid hydrolysis step?

- Reaction Duration : Insufficient hydrolysis time (e.g., <8 hours) leaves acylated byproducts. Optimize to 10 hours under reflux .

- Acid Concentration : Use 1:1 aqueous HCl to ensure protonation of the amine, facilitating efficient cleavage .

- Solvent Choice : Avoid high-boiling solvents that trap intermediates; toluene is ideal for removing non-polar impurities post-hydrolysis .

Data Contradiction Analysis

Q. How to address conflicting reports on catalyst performance in deoxygenation?

Discrepancies may arise from:

- Catalyst Batch Variability : Raney Nickel activity varies by supplier. Pre-test catalyst batches using model reactions .

- Solvent Purity : Trace water in dichloromethane deactivates the catalyst. Use molecular sieves for solvent drying .

- Temperature Gradients : Ensure uniform heating (e.g., oil baths over mantle heaters) to prevent localized overheating and side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.